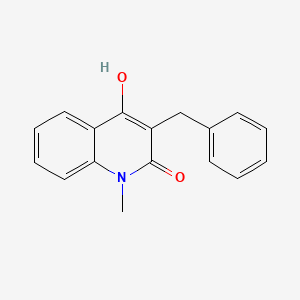
5-((Methylsulfonyl)methyl)-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Methylsulfonyl)methyl)-6-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methylsulfonylmethyl group at the 5-position and a nitro group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline typically involves the nitration of quinoline derivatives followed by the introduction of the methylsulfonylmethyl group. One common method involves the following steps:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Sulfonylation: The resulting 6-nitroquinoline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonylmethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation steps to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Methylsulfonyl)methyl)-6-nitroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-((Methylsulfonyl)methyl)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((Methylsulfonyl)methyl)-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 5-((Methylsulfonyl)methyl)-6-nitroquinoline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitroquinoline: Lacks the methylsulfonylmethyl group, making it less versatile in chemical reactions.
5-Methylsulfonylquinoline: Lacks the nitro group, which may reduce its biological activity.
Uniqueness
5-((Methylsulfonyl)methyl)-6-nitroquinoline is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C11H10N2O4S |
|---|---|
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
5-(methylsulfonylmethyl)-6-nitroquinoline |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)7-9-8-3-2-6-12-10(8)4-5-11(9)13(14)15/h2-6H,7H2,1H3 |
InChI-Schlüssel |
KPSDPSBKDDOKFA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)
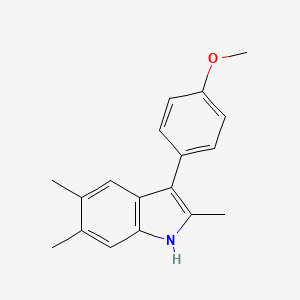
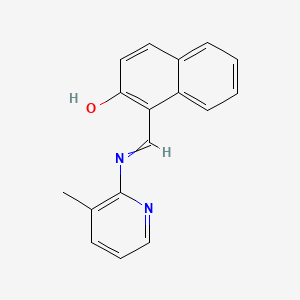


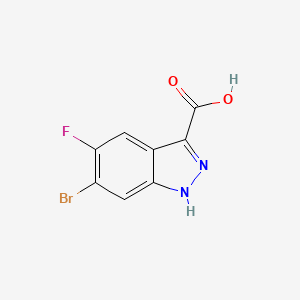
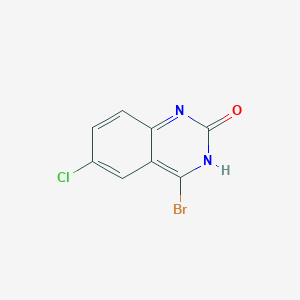
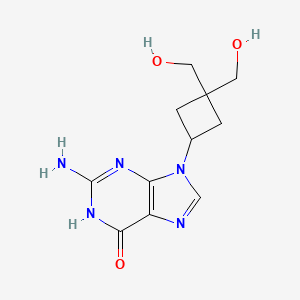
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)

